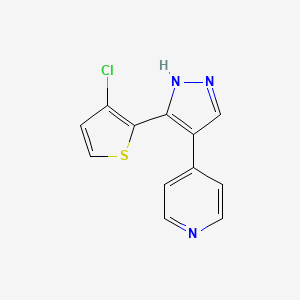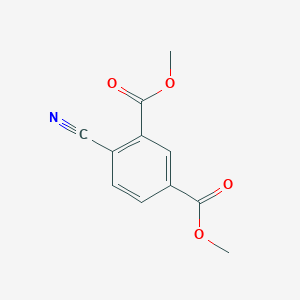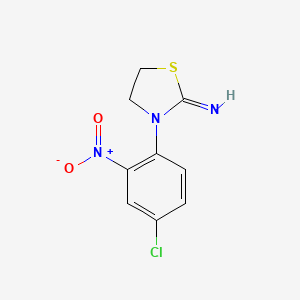![molecular formula C10H12N2O5 B8391928 Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate CAS No. 59320-15-9](/img/structure/B8391928.png)
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, an ester group, and an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the alkylation of the resulting nitro compound with 2-chloroethanol. The reaction conditions generally include:
Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 4-nitrobenzoate.
Alkylation: The nitro compound is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 4-[(2-carboxyethyl)amino]-3-nitrobenzoate.
科学的研究の応用
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism by which Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Methyl 4-[(2-hydroxyethyl)amino]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate: Contains an amino group instead of a hydroxyethyl group, which can alter its reactivity and biological activity.
Methyl 4-nitrobenzoate: Lacks the amino alcohol moiety, making it less versatile in terms of chemical modifications.
Uniqueness
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is unique due to the presence of both a nitro group and an amino alcohol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
特性
CAS番号 |
59320-15-9 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC名 |
methyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-8(11-4-5-13)9(6-7)12(15)16/h2-3,6,11,13H,4-5H2,1H3 |
InChIキー |
BWDXRXRIQFYEAN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 7-[(methylsulfonyl)oxy]-5-{[6-(methylsulfonyl)pyridin-3-yl]oxy}-1H-indole-2-carboxylate](/img/structure/B8391898.png)





![N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8391946.png)
